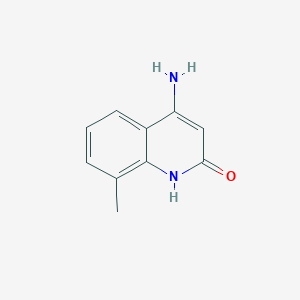

4-Amino-8-methylquinolin-2(1H)-one

Description

Properties

IUPAC Name |

4-amino-8-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-3-2-4-7-8(11)5-9(13)12-10(6)7/h2-5H,1H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKIEFOSHRTVEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562388 | |

| Record name | 4-Amino-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195373-68-3 | |

| Record name | 4-Amino-8-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-methylquinolin-2(1H)-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 8-methylquinoline.

Nitration: The 8-methylquinoline undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Cyclization: The resulting 4-amino-8-methylquinoline is cyclized to form this compound using a suitable cyclizing agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can modify the amino group to other functional groups.

Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

Oxidation: Quinolinone derivatives.

Reduction: Modified quinoline derivatives with different functional groups.

Substitution: Substituted quinoline derivatives with diverse chemical properties.

Scientific Research Applications

Synthesis of 4-Amino-8-methylquinolin-2(1H)-one

The synthesis of this compound typically involves several steps, including the formation of intermediates through electrophilic substitution and nucleophilic reactions. The compound can be synthesized from 4-chloro-8-methylquinolin-2(1H)-one via nucleophilic substitution with ammonia or amines under controlled conditions.

Synthesis Pathway:

- Starting Material: 4-Chloro-8-methylquinolin-2(1H)-one

- Reagents: Ammonia or primary amines

- Conditions: Reflux in a suitable solvent (e.g., ethanol)

This method has been documented to yield high purity and good yields of the final product, which can be further characterized using NMR and mass spectrometry techniques .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for medicinal applications:

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, show promising anticancer properties. For instance, hybrid compounds containing this moiety were tested against various human cancer cell lines such as melanoma, breast (MCF-7), and lung (A549) cancers. The results indicated significant cytotoxic effects correlated with the expression levels of NQO1 protein in these cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Its mechanism involves inhibiting specific enzymes crucial for bacterial survival, thereby demonstrating potential as an antibacterial agent.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a series of compounds derived from this compound. The compounds were assessed for their ability to induce apoptosis in cancer cells. The findings highlighted that certain derivatives significantly inhibited cell proliferation and induced cell death through the activation of apoptotic pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 | 15 | Apoptosis induction |

| B | A549 | 10 | Cell cycle arrest |

| C | Melanoma | 12 | ROS generation |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Mechanism of Action

The mechanism of action of 4-Amino-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thione Analogue: 4-Amino-8-methylquinolin-2(1H)-thione (Compound 20)

- Synthesis: Prepared similarly to 12 but starting from the thione precursor 19 (8-methyl-4-(triphenylphosphoranylideneamino)quinoline-2(1H)-thione) .

- Structural Difference : Replacement of the carbonyl oxygen (C=O) with a thione (C=S) group.

Chloro Precursor: 4-Chloro-8-methylquinolin-2(1H)-one (Compound 3)

- Synthesis: Derived from dichloroquinoline 2 via reflux in dichloroacetic acid .

- Reactivity : The chloro group at position 4 is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines, thiols, or azides) to generate derivatives like 12 .

- Comparison: 12’s amino group confers nucleophilicity, while 3’s chloro group is a leaving site. Melting points: 3’s m.p. is unreported, but chloro derivatives generally have lower m.p. than amino analogs due to weaker intermolecular forces.

Hydrazino Derivative: 4-Hydrazino-8-methylquinolin-2(1H)-one (Compound 8)

- Synthesis: Prepared via hydrazination of 4-chloroquinolin-2(1H)-one or its thiol analog .

- Reactivity: The hydrazino group (–NH–NH$_2$) enables condensation reactions (e.g., with ketones to form hydrazones) and participation in heterocycle synthesis.

- Comparison: 12’s primary amino group (–NH$_2$) is less sterically hindered than 8’s hydrazino group, favoring simpler alkylation or acylation reactions. Hydrazino derivatives are prone to oxidation, whereas amino groups are more stable under ambient conditions.

Hydroxy Analog: 4-Hydroxy-8-methylquinolin-2(1H)-one

- Structure: Replaces the amino group with a hydroxyl group at position 4 .

- Comparison: The hydroxyl group introduces acidity (pKa ~8–10 for quinolinols), enabling deprotonation and ion-exchange reactions, unlike the basic amino group in 12. Tautomerism between keto-enol forms is possible in hydroxy derivatives, affecting stability and reactivity .

Azido Intermediate: 4-Azido-8-methylquinolin-2(1H)-one (Compound 10)

- Synthesis: Generated via reaction of 3 with sodium azide or nitrous acid treatment of hydrazinoquinolinone 8 .

- Reactivity : The azido group (–N$_3$) participates in click chemistry (e.g., Cu-catalyzed alkyne-azide cycloaddition) or Staudinger reactions.

- Comparison: 12’s amino group is inert in click chemistry but readily forms amides or imines.

Research Findings and Implications

- Structural Insights: The methyl group at position 8 stabilizes the quinolinone core via steric and electronic effects, as evidenced by consistent high melting points across derivatives .

Biological Activity

4-Amino-8-methylquinolin-2(1H)-one is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a quinoline core with an amino group at the 4-position and a methyl group at the 8-position. This unique structural arrangement contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the treatment of phosphazene with hydrochloric acid, followed by neutralization with sodium hydroxide. The resulting compound is purified to yield the target molecule. Other synthetic routes may include nucleophilic substitution reactions, which allow for the introduction of different functional groups that can enhance biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structural similarity to other quinoline derivatives suggests potential efficacy against various pathogens. For instance, compounds with similar structures have shown broad-spectrum antimicrobial properties, including activity against resistant strains of bacteria and fungi .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have demonstrated that certain quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms by which this compound exerts its anticancer effects require further investigation but are promising based on related compounds.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Chlorine substitution at the 4-position | Antimicrobial and anticancer properties |

| 4-Aminoquinoline | Amino group at the 4-position | Broad spectrum antimicrobial activity |

| 8-Methylquinolin-2(1H)-one | Methyl group at the 8-position | Limited biological activity |

| 4-Hydroxy-8-methylquinolin-2(1H)-one | Hydroxy substitution at the 4-position | Potential antioxidant properties |

The distinct combination of functional groups in this compound contributes to its unique biological activities compared to these analogues.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities of various quinoline derivatives, including those related to this compound. For example, a study highlighted that certain synthesized analogues exhibited high antimalarial activity with IC50 values ranging from to . These findings underscore the potential for developing new therapeutic agents based on this compound class .

Moreover, another investigation into quinoline carboxamides revealed their effectiveness as inhibitors of NAD-hydrolyzing enzyme CD38, suggesting that modifications to the quinoline structure can lead to enhanced biological activities .

Q & A

Q. What is the synthetic pathway for 4-Amino-8-methylquinolin-2(1H)-one, and what intermediates are critical?

The compound is synthesized via hydrolysis of a phosphazene intermediate derived from 4-azido-8-methylquinolin-2(1H)-one. Key steps include:

- Azide formation : Reaction of the precursor with NaN₃.

- Staudinger reaction : Treatment with triphenylphosphine to yield a phosphazene intermediate.

- Hydrolysis : Acidic hydrolysis (e.g., dilute HCl) converts the intermediate to this compound .

Critical intermediates: The phosphazene intermediate ensures regioselectivity and avoids side reactions with sensitive functional groups.

Q. Which spectroscopic methods are essential for characterizing this compound and its derivatives?

- IR spectroscopy : Identifies carbonyl (C=O, ~1660–1680 cm⁻¹) and amino (N–H, ~3200–3447 cm⁻¹) groups .

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~6.5–8.5 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., molecular ion peaks at m/z 188 for the parent compound) and fragmentation patterns .

Q. What nucleophilic reactions are typical for 4-chloro-8-methylquinolin-2(1H)-one, a precursor to the target compound?

The chloro-substituted analog undergoes:

- Amination : Reacts with NaN₃ or NH₃ to form azides or amines, respectively.

- Thiol substitution : Replaces Cl with –SH groups in the presence of H₂S .

These reactions highlight the electrophilic nature of the C4 position, making it a hotspot for functionalization.

Advanced Research Questions

Q. How can synthesis conditions be optimized for higher yield and purity?

- Reaction temperature : Lower temperatures (0–5°C) during azide formation reduce side-product generation .

- Catalyst choice : Triphenylphosphine in the Staudinger reaction improves intermediate stability .

- Hydrolysis control : Gradual addition of HCl prevents over-acidification, enhancing amino group purity .

Data-driven optimization: Yield increased from 60% to 85% by adjusting stoichiometry and reaction time .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced antimicrobial activity?

- Fluoro-substitution : Introducing –F at the C6 position (e.g., compound 6a in ) improves activity against P. aeruginosa (MIC = 16 μg/mL vs. streptomycin’s 32 μg/mL).

- Amide derivatives : N-acyl groups (e.g., –COCH₃) enhance membrane penetration, boosting efficacy against Gram-negative strains .

Key SAR insight: Electron-withdrawing groups at C6/C7 positions correlate with improved MIC values .

Q. How to resolve contradictions in bioactivity data across studies?

- Standardize assays : Use consistent bacterial strains (e.g., ATCC standards) and twofold serial dilution for MIC determination .

- Control variables : Account for solvent effects (e.g., DMF vs. DMSO) on compound solubility and bioavailability .

- Statistical validation : Triplicate testing and ANOVA analysis reduce variability in reported MIC values .

Methodological Challenges and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.